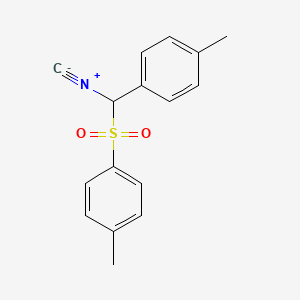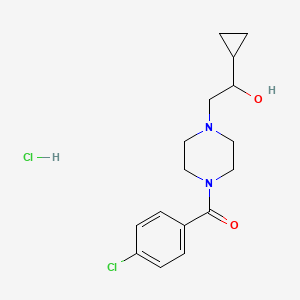![molecular formula C21H23ClN4O3S B2496732 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1209772-07-5](/img/structure/B2496732.png)
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a category of molecules that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry research. Such compounds are typically synthesized for their potential as therapeutic agents or for their unique chemical properties.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic compounds or heterocycles, followed by various functionalization steps, including halogenation, methoxylation, and the introduction of the piperazine moiety through nucleophilic substitution reactions. For instance, compounds with structural similarities have been synthesized through condensation reactions, often in the presence of carbodiimides or other coupling agents to form the desired carboxamide linkages (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure is typically elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and sometimes X-ray crystallography for solid compounds. These techniques provide information on the molecular framework, the nature of substituents, and the stereochemistry of the molecule. For example, X-ray diffraction studies have been used to confirm the structure of related piperazine carboxylate compounds, demonstrating the arrangement of functional groups and overall molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
科学的研究の応用
Chemical Structure and Synthesis
- This compound belongs to a class of heterocyclic compounds that have been synthesized and characterized for various applications in scientific research. Such compounds are often explored for their potential biological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized related compounds with benzodifuran and thiazolopyrimidine structures, which were evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity
- Piperazine derivatives, which include compounds structurally similar to 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide, have been studied extensively for their biological activities. Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized thiazol-5-yl piperazine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in addressing microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial and Antiviral Properties
- Several studies have reported the synthesis of novel piperazine compounds with potent antimicrobial and antiviral activities. For instance, Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine, demonstrating significant antimicrobial and antiviral activities against specific targets (Reddy et al., 2013). Similarly, Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, which were found to have promising antimicrobial properties (Patil et al., 2021).
Applications in Imaging and Radiosynthesis
- Piperazine derivatives have also been explored in the field of imaging and radiosynthesis. Shimoda et al. (2015) developed a PET radiotracer based on a piperazine derivative for imaging fatty acid amide hydrolase in the brain, showcasing the compound's application in neurological studies (Shimoda et al., 2015).
Chemical Properties and Structural Analysis
- The synthesis and structural characterisation of novel piperazine derivatives, including those with similar structural motifs to the compound , have been a subject of extensive research. Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, which highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Lv, Ding, & Zhao, 2013).
特性
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13-4-6-15(22)19-18(13)24-21(30-19)26-10-8-25(9-11-26)20(27)23-14-5-7-16(28-2)17(12-14)29-3/h4-7,12H,8-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCISIGMVOJDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)
![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)